Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

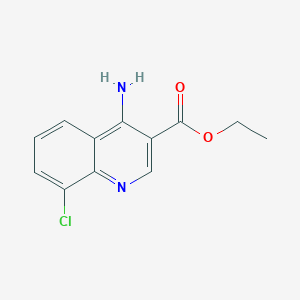

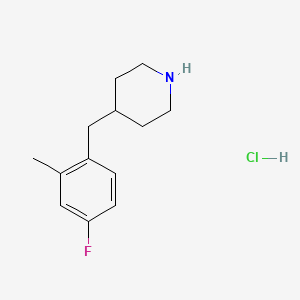

“Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C27H31NO4 . It has a molecular weight of 433.54 . This compound is a solid and belongs to the Fmoc functional group .

Molecular Structure Analysis

The InChI code for “Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid” is 1S/C27H31NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,19,24H,1-3,8-9,14-18H2,(H,29,30) .Physical And Chemical Properties Analysis

“Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid” is a white powder . It has a melting point range of 165-174°C . The compound should be stored at 0-8°C .Scientific Research Applications

Sequential Synthesis of NLO Oligomers

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid plays a crucial role in the synthesis of nonlinear optical (NLO) oligomers. A study demonstrates its use in preparing a protected ω-secondary amino carboxylic acid monomer containing the 4-dialkylamino-4'-(alkylsulfonyl)azobenzene NLO chromophore. The process involves selective deprotection and coupling to produce dimers and tetramers, highlighting its significance in the development of main-chain NLO oligomers for advanced optical applications (Huang, Zhang, Dalton, & Weber, 2000).

Cyclic Peptide Synthesis

Another application is observed in the synthesis of cyclic peptides. Fmoc-protected amino acid esters are used in peptide synthesis sequences, demonstrating compatibility with both alcohols and carboxylic acids. This method enables the efficient production of cyclic penta-, hexa-, and glycopeptides, showcasing the versatility of Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid in peptide engineering (Sasaki & Crich, 2010).

Innovations in Fmoc Solid Phase Peptide Synthesis

Research into improving the deprotection step in Fmoc solid-phase peptide synthesis has shown the potential to move away from traditional piperidine use. Studies comparing deprotection efficiency and by-product formation among different cyclic secondary amines suggest that alternatives like piperazine could offer advantages in terms of toxicity and handling. This highlights ongoing innovations to enhance the efficiency and environmental friendliness of peptide synthesis processes (Luna et al., 2016).

Enhancing Synthesis Efficiency

Efforts to enhance the efficiency of peptide synthesis involve the FMOC/4-AMP technique for rapid continuous solution synthesis. This technique, which uses crystalline FMOC amino acid chlorides for coupling and 4-(aminomethyl)piperidine for deblocking, has improved the purity and yield of products, particularly in the synthesis of tachykinin peptides (Beyermann et al., 1990).

Linker Strategies in Peptide Synthesis

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid is also integral in developing linker strategies for solid-phase peptide synthesis (SPPS). The use of specific linkers, stable to both piperidine and trifluoroacetic acid, allows for efficient on-resin cyclization and disulfide formation, illustrating the compound's role in expanding the capabilities of SPPS (Nandhini, Albericio, & de la Torre, 2022).

Mechanism of Action

The primary mechanism of action for Fmoc compounds lies in their ability to form hydrogen bonds with other molecules . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Safety and Hazards

properties

IUPAC Name |

4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,19,24H,1-3,8-9,14-18H2,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMKHBWXFHVDEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589221 |

Source

|

| Record name | 4-Cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid | |

CAS RN |

882847-21-4 |

Source

|

| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-cyclohexyl-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

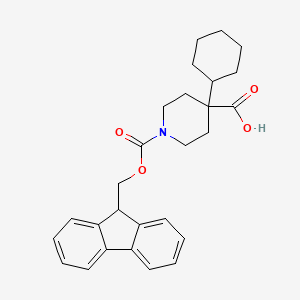

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)